molecular formula C15H25NO3 B13190856 tert-Butyl 3-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate

tert-Butyl 3-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate

Cat. No.: B13190856
M. Wt: 267.36 g/mol
InChI Key: WXADLARSPKPTBW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate: is a complex organic compound with a unique structure that includes a piperidine ring, a cyclopropyl group, and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a piperidine derivative with a cyclopropyl-containing reagent under controlled conditions. The formyl group is then introduced through a formylation reaction, often using reagents like formic acid or formyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and safety profiles .

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable building block for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The cyclopropyl group can also influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a cyclopropyl group, and a formyl group. This structure provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

tert-butyl 3-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H25NO3/c1-10-12(9-17)13(10)11-6-5-7-16(8-11)14(18)19-15(2,3)4/h9-13H,5-8H2,1-4H3

InChI Key

WXADLARSPKPTBW-UHFFFAOYSA-N

Canonical SMILES

CC1C(C1C2CCCN(C2)C(=O)OC(C)(C)C)C=O

Origin of Product

United States

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